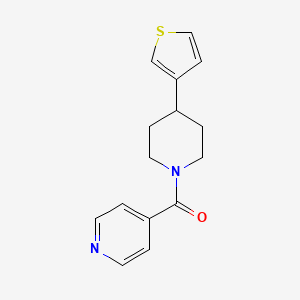![molecular formula C26H22ClN3O3 B2761489 3-(3-chlorophenyl)-1-(4-methoxybenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione CAS No. 887221-50-3](/img/no-structure.png)
3-(3-chlorophenyl)-1-(4-methoxybenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . They are very important among heterocyclic structures due to their biological and pharmaceutical activities .
Synthesis Analysis
The synthesis of indole derivatives has witnessed considerable activity in recent years due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .
Chemical Reactions Analysis
Indoles have been used in multicomponent reactions for the synthesis of a variety of heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
Structural and Photochromic Studies
Structural Analysis : Research on related compounds highlights the importance of structural analysis in understanding molecular interactions and properties. For instance, studies on dimethylformamide solvates of heterocyclic compounds reveal insights into the crystalline structure and hydrogen bonding patterns, which are crucial for designing materials with specific optical or electronic properties (Low et al., 2004).
Photochromic Properties : The synthesis and investigation of photochromic properties in compounds, such as 3-[(E)-alk-1-enyl]-4-(1-alkyl-5-methoxy-2-methyl-1H-indol-3-yl)furan-2,5-diones, suggest potential applications in developing photoresponsive materials. These materials could be used in optical storage devices, sensors, or smart coatings, showcasing the versatility of heterocyclic compounds in materials science (Makarova et al., 2011).
Synthesis and Modification for Biological Applications
- Novel Antibacterial Agents : The synthesis of novel compounds with antibacterial efficacy demonstrates the potential of heterocyclic compounds in medical chemistry. For example, derivatives of indole and their modifications have been explored for their antibacterial properties, providing a basis for developing new therapeutic agents (Sheikh et al., 2009).
Molecular Sensing and Nonlinear Optical Properties
Chemosensors : Certain rhodamine-based compounds have been identified as dual chemosensors for metal ions, highlighting the application of complex heterocyclic compounds in environmental monitoring and bioimaging. Such sensors can detect metal ions with high specificity and sensitivity, useful in various scientific and industrial applications (Roy et al., 2019).
Nonlinear Optical Materials : The study of the third-order nonlinear optical properties of novel compounds suggests their applicability in developing optical devices, such as power limiters, modulators, or photonic switches. These materials are crucial for advancing optical computing and communication technologies (Shettigar et al., 2009).
Zukünftige Richtungen
The last decade has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds . This suggests that there is a promising future for the development and study of such compounds.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3-chlorophenyl)-1-(4-methoxybenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione involves the condensation of 3-chlorobenzaldehyde with 4-methoxybenzylamine to form an imine intermediate, which is then reacted with 5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione in the presence of a Lewis acid catalyst to yield the final product.", "Starting Materials": [ "3-chlorobenzaldehyde", "4-methoxybenzylamine", "5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione", "Lewis acid catalyst" ], "Reaction": [ "Step 1: Condensation of 3-chlorobenzaldehyde with 4-methoxybenzylamine in the presence of a suitable solvent and a dehydrating agent to form the imine intermediate.", "Step 2: Addition of the imine intermediate to a solution of 5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, at a suitable temperature and for a suitable time to yield the final product.", "Step 3: Purification of the final product by column chromatography or recrystallization." ] } | |
CAS-Nummer |
887221-50-3 |
Molekularformel |
C26H22ClN3O3 |
Molekulargewicht |
459.93 |
IUPAC-Name |
3-(3-chlorophenyl)-1-[(4-methoxyphenyl)methyl]-5,8-dimethylpyrimido[5,4-b]indole-2,4-dione |
InChI |
InChI=1S/C26H22ClN3O3/c1-16-7-12-22-21(13-16)23-24(28(22)2)25(31)30(19-6-4-5-18(27)14-19)26(32)29(23)15-17-8-10-20(33-3)11-9-17/h4-14H,15H2,1-3H3 |
InChI-Schlüssel |
DZBDMTQPRSQAME-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C3=C2N(C(=O)N(C3=O)C4=CC(=CC=C4)Cl)CC5=CC=C(C=C5)OC)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(2-Phenylethyl)cyclopentyl]but-2-ynamide](/img/structure/B2761407.png)

![2-[6-(3-Methoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2761410.png)
![4,6-Dioxo-2,4,5,6-tetrahydro-1H-benzo[g]imidazo[1,2,3-ij]pteridin-12-ium chloride](/img/structure/B2761411.png)
![Tert-butyl 4-{4-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperazine-1-carboxylate](/img/structure/B2761412.png)


![N-[2-[(3Ar,6aR)-3a-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2761419.png)

![[(1R,5S)-5-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexan-1-yl]methanol;hydrochloride](/img/structure/B2761421.png)
![N-cyclohexyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2761423.png)
![N-({1-[4-(2,5-dimethylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamid e](/img/structure/B2761425.png)
![5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2761427.png)